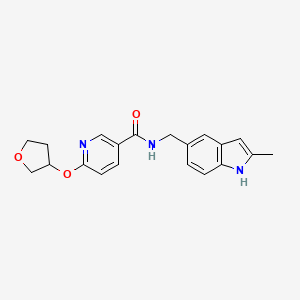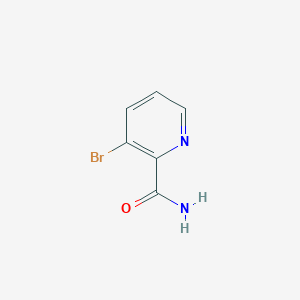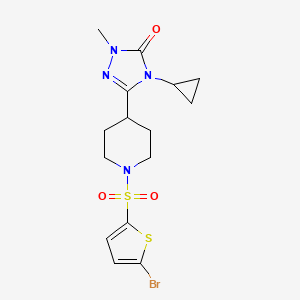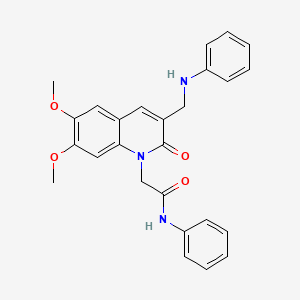
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide” is a compound that belongs to the quinazolinone class of compounds . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .
Synthesis Analysis
The synthesis of quinazolinones usually involves the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . 2-Mercapto quinazolinones have also proven to be excellent scaffolds for further synthesis of different derivatives .Molecular Structure Analysis
The molecular structure of quinazolinones can be analyzed using various spectral methods . For example, 1H NMR spectra can show characteristic peaks for different functional groups present in the molecule .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be analyzed using various spectral methods . For example, IR spectra can show characteristic peaks for different functional groups present in the molecule . 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazolinone derivatives are synthesized through various methods, often targeting their potential biological activities. For instance, novel 1,2-functionally-substituted derivatives have been synthesized for potential use in medicinal chemistry, highlighting the versatility of quinazolinone scaffolds in drug design (A. A. Aghekyan et al., 2009) Aghekyanetal.,2009. These syntheses often involve complex reactions that yield a variety of functionalized compounds, reflecting the chemical diversity achievable with quinazolinone cores.
Antimicrobial and Antitumor Applications
Quinazolinone derivatives have been extensively studied for their antimicrobial and antitumor properties. For example, a clubbed quinazolinone and 4-thiazolidinone were evaluated as potential antimicrobial agents, demonstrating the biological relevance of quinazolinone derivatives (N. Desai et al., 2011) Desaietal.,2011. Another study synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, further emphasizing the potential of quinazolinone derivatives in developing new antimicrobial agents (N. Patel et al., 2011) Pateletal.,2011.
Water-Solubility and Biochemical Characteristics
The design and synthesis of water-soluble analogues of certain quinazolinone derivatives, such as CB30865, highlight efforts to improve the pharmaceutical properties of these compounds (V. Bavetsias et al., 2002) Bavetsiasetal.,2002. This research indicates the importance of modifying quinazolinone structures to enhance their solubility and, potentially, their bioavailability for clinical applications.
Wirkmechanismus
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Quinazolinone derivatives are known to interact with various targets depending on their structure . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of quinazolinone derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Zukünftige Richtungen
The future directions in the research of quinazolinones could involve the synthesis of different quinazolinone analogues to enhance their biological activity . The most common approach to synthesize quinazolinone derivatives is the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides .
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-11-16(23-20(25)15-7-5-6-8-15)13-18(19)21(26)24(14)17-9-3-2-4-10-17/h2-4,9-13,15H,5-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNUUOOAHTHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCC3)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

